molecular formula C17H20N4O4S B2962430 Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 850936-65-1

Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2962430
CAS No.: 850936-65-1
M. Wt: 376.43
InChI Key: BVVROFWXJILNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with an ethyl carboxylate group at the 1-position and a 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl moiety at the 4-position. The 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and ligand-receptor interactions. Its molecular weight (~404.5 g/mol) and polar surface area (114 Ų) suggest moderate bioavailability, typical for central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

ethyl 4-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-2-24-17(23)21-10-8-20(9-11-21)14(22)12-26-16-19-18-15(25-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVROFWXJILNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a piperazine core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a thioacetyl group. The synthesis typically involves the reaction of piperazine derivatives with oxadiazole and thioacetic acid under controlled conditions. The molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S, with a molecular weight of approximately 232.24 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit various bacterial strains effectively. In vitro tests demonstrated that certain derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A study highlighted that piperazine derivatives with oxadiazole exhibited promising MAO-A inhibitory activity, suggesting potential applications in treating neurodegenerative diseases . Molecular docking studies revealed that these compounds bind effectively to the active site of MAO-A, indicating their potential as therapeutic agents for mood disorders .

3. Antioxidant Properties

Oxadiazole-containing compounds have also been studied for their antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases. The antioxidant capacity was assessed using DPPH and ABTS assays, where certain derivatives showed IC50 values comparable to established antioxidants like ascorbic acid .

Case Study 1: Antimicrobial Efficacy

A series of synthesized piperazine derivatives were tested against a panel of microbial strains. Among these, the derivative containing the ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine structure exhibited the highest activity against Staphylococcus aureus and Escherichia coli, with an MIC of 20 µg/mL .

Case Study 2: Neuroprotective Effects

In a neuroprotective study involving rodent models, compounds derived from ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine were administered to assess their effects on cognitive functions post-induced oxidative stress. Results indicated significant improvements in memory retention and reduced levels of oxidative markers compared to control groups .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC: 10 - 50 µg/mL
MAO-A InhibitionEffective binding
AntioxidantIC50 comparable to ascorbic acid

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group in the compound undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.

Reaction Reagents/Conditions Product References
Sulfoxide formationH₂O₂, room temperatureEthyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)sulfinyl)acetyl)piperazine-1-carboxylate
Sulfone formationm-CPBA, CH₂Cl₂, 0–25°CEthyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)sulfonyl)acetyl)piperazine-1-carboxylate
  • Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize as sulfoxide (with H₂O₂) or sulfone (with stronger oxidants like m-CPBA).

Reduction Reactions

The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield thioamide or hydrazine derivatives.

Reaction Reagents/Conditions Product References
Oxadiazole ring reductionH₂, Pd/C, ethanol, 50°CEthyl 4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
  • Key Insight : Reduction of the oxadiazole ring modifies electronic properties, potentially enhancing interactions with biological targets .

Nucleophilic Substitution

The ester group (-COOEt) and piperazine nitrogen participate in nucleophilic substitutions, enabling functional group diversification.

Reaction Reagents/Conditions Product References
Ester hydrolysisNaOH (aq), reflux4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylic acid
Piperazine alkylationCH₃I, K₂CO₃, DMF, 60°CEthyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)-1-methylpiperazine-1-carboxylate
  • Applications : Hydrolysis of the ester group generates carboxylic acids for salt formation, improving water solubility.

Cycloaddition (Click Chemistry)

The acetyl-thio group facilitates 1,3-dipolar cycloaddition with azides to form triazole hybrids, a strategy used in drug discovery.

Reaction Reagents/Conditions Product References
Cu-catalyzed cycloadditionCuI, DIPEA, DMSO, 80°CEthyl 4-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetyl)piperazine-1-carboxylate
  • Regioselectivity : Copper catalysts ensure 1,4-disubstituted triazole formation, confirmed by NMR (δ 7.76–8.66 ppm for triazolyl protons) .

Hydrolysis and Condensation

The thioacetyl group reacts with hydrazines or amines to form thiosemicarbazides or thioureas.

Reaction Reagents/Conditions Product References
Hydrazine condensationNH₂NH₂, EtOH, reflux4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carbohydrazide
  • Utility : Hydrazide derivatives serve as intermediates for synthesizing heterocyclic libraries with antimicrobial or anticancer activity .

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

  • Ethyl Carboxylate vs. The phenyl-substituted analog showed moderate binding to serotonin receptors in preliminary screens .
  • Morpholino and Thienopyrimidinyl Derivatives: Patents describe analogs like ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate, where the oxadiazole is replaced with a thienopyrimidine scaffold. These derivatives exhibit nanomolar inhibition of kinases (e.g., PI3Kα) due to enhanced hydrogen bonding with catalytic lysine residues .

Variations in the Oxadiazole Ring

  • Substituent Effects on Lipophilicity :
    Introducing a 3,4-dimethylphenyl group on the oxadiazole (CAS 851129-41-4) raises XLogP3 to 2.6 compared to the parent compound (XLogP3 ~2.2), improving membrane permeability but risking higher plasma protein binding .

  • Heterocyclic Replacements :
    Substituting phenyl with thiophen-3-yl (e.g., ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate) introduces sulfur-mediated electronic effects. This analog (MW 433.5) showed a 2-fold increase in antifungal activity against Candida albicans compared to the parent compound, likely due to improved steric complementarity with fungal cytochrome P450 enzymes .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Hydrogen Bond Acceptors
Parent Compound 404.5 2.2 114 7
3,4-Dimethylphenyl Analog (CAS 851129-41-4) 404.5 2.6 114 7
Thiophen-3-yl Analog 433.5 2.8 123 8

Q & A

Q. Optimization Considerations :

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for oxadiazole-thiol coupling .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane (1:2 ratio) is critical for isolating the pure product .
  • Catalysts : Copper(I)-catalyzed click chemistry may improve yield in analogous piperazine-oxadiazole hybrids .

Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Key peaks include:
    • Piperazine Ring : δ ~3.5–4.0 ppm (N-CH2 protons) and ~160–165 ppm (carbamate carbonyl) .
    • Oxadiazole-Thioacetyl Linkage : δ ~7.5–8.5 ppm (aromatic protons from phenyl group) and ~170 ppm (thioester carbonyl) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 432.12 for C19H21N4O4S) confirms stoichiometry .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

How can researchers evaluate the biological activity of this compound, and what methodological challenges arise?

Answer:
Assay Design :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations and comparison to controls like doxorubicin .

Q. Challenges :

  • Solubility : Limited aqueous solubility may require DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
  • Metabolic Stability : Liver microsome assays (e.g., rat/human CYP450 isoforms) assess degradation rates .

How do computational methods enhance the understanding of this compound’s mechanism of action?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding to targets like EGFR or tubulin, with validation via RMSD values (<2.0 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with activity trends .
  • ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability (%ABS >30% favorable) and toxicity (e.g., AMES test negativity) .

What strategies address contradictions in reported biological data for structurally similar compounds?

Answer:

  • Structural Validation : Reconfirm purity (HPLC, elemental analysis) to rule out impurities causing variability .
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum-free conditions) across labs .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects) .

How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C typical for oxadiazoles) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–10) for 24h; acidic conditions often hydrolyze the ester moiety .

What advanced modifications can improve the compound’s pharmacokinetic profile?

Answer:

  • Prodrug Design : Replace ethyl ester with tert-butyl carbamate for enhanced plasma stability .
  • PEGylation : Introduce polyethylene glycol chains to increase solubility and half-life .
  • Targeted Delivery : Conjugate with folate or aptamers for selective tumor uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.